Ammonium methyl sulphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19803-43-1 |
|---|---|
Molecular Formula |
CH7NO4S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
azane;methyl hydrogen sulfate |
InChI |
InChI=1S/CH4O4S.H3N/c1-5-6(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChI Key |
IPTLKMXBROVJJF-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)O.N |
Canonical SMILES |
COS(=O)(=O)O.N |
Other CAS No. |
19803-43-1 |
Related CAS |
75-93-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Ammonium Methyl Sulfate and Its Direct Derivatives
Preparation of Ammonium (B1175870) Methyl Sulfate (B86663)
Ammonium methyl sulfate can be synthesized through several chemical pathways. The most common laboratory methods involve the reaction of ammonia (B1221849) or its precursors with a methylating agent or the esterification of sulfamic acid.
The interaction between ammonia and methyl sulfate (commonly dimethyl sulfate) is a complex reaction that can yield different products depending on the conditions. sciencemadness.org While this reaction can produce ammonium methyl sulfate, it is more frequently associated with the formation of its isomer, methylammonium (B1206745) methyl sulfate, particularly if the temperature is not strictly controlled. sciencemadness.orgscribd.com The reaction between ammonia and dimethyl sulfate is also a known method for the preparation of methylamine (B109427). orgsyn.org A distinct process involves the decomposition of dimethyl sulfate using concentrated ammonia solution, which results in ammonium sulfate and methanol (B129727), a method intended to neutralize dimethyl sulfate rather than synthesize the target compound. echemi.com
A widely documented method for preparing ammonium methyl sulfate involves the reaction of sulfamic acid with methanol. youtube.comsciencemadness.org The reaction proceeds by heating a mixture of the two reagents under reflux. youtube.com In a typical procedure, sulfamic acid is refluxed with an excess of methanol, which also acts as the solvent, for several hours. youtube.comyoutube.com
The reaction is considered complete when all the solid sulfamic acid has dissolved into the methanol solution. youtube.com Upon completion, the product is isolated by cooling the reaction mixture, often in a freezer, to induce crystallization. youtube.com The resulting crystalline solid is then collected by filtration. youtube.com A calcium chloride drying tube is often used during the reflux to prevent water, which could hydrolyze the product, from entering the reaction apparatus. youtube.com
Table 1: Reaction Parameters for Synthesis from Sulfamic Acid and Methanol
| Parameter | Value/Condition | Source |
| Reactants | Sulfamic Acid, Methanol | youtube.comyoutube.com |
| Methanol Role | Reactant and Solvent | youtube.com |
| Reaction Time | ~4.5 hours | youtube.com |
| Condition | Reflux | youtube.comsciencemadness.org |
| Isolation | Crystallization by cooling, followed by vacuum filtration | youtube.com |
| Reported Yield | ~75% | youtube.com |
Optimizing the yield and purity of ammonium methyl sulfate requires careful control over reaction and workup conditions. For the synthesis involving amines and methyl sulfate, the most critical factor is temperature control. sciencemadness.org Allowing the reaction to generate significant heat can lead to the formation of isomeric byproducts. sciencemadness.org
For the sulfamic acid and methanol method, several refinements can improve the final yield:
Extended Crystallization: Allowing the solution to rest in a freezer for a longer period can lead to more complete precipitation of the product. youtube.com
Solvent Removal: Carefully distilling off the excess methanol before crystallization can concentrate the product and enhance recovery, though care must be taken to avoid thermal decomposition. youtube.com
Mother Liquor Processing: The filtrate, or mother liquor, remaining after the initial crystallization often contains a significant amount of dissolved product which can be recovered through further concentration. scribd.com
General principles of chemical process optimization, such as modifying reagent ratios, temperature, and reaction times, can be systematically applied to further enhance the efficiency of these syntheses. acs.org
Preparation of Methylammonium Methyl Sulfate (Isomeric form)
Methylammonium methyl sulfate is an isomer of ammonium methyl sulfate. It is noteworthy that ammonium methyl sulfate can undergo an isomeric transformation into methylammonium hydrogen sulfate when heated. sciencemadness.orgscribd.com
A direct and high-yield synthesis of methylammonium methyl sulfate involves the controlled reaction of ammonia with methyl sulfate. The process is carried out by passing dry ammonia gas into a solution of pure methyl sulfate dissolved in a solvent such as benzene. sciencemadness.orgscribd.com To ensure the desired product is formed and to prevent side reactions, the reaction vessel is kept cool, for example, by immersion in an ice-cold water bath. scribd.com This method has been reported to produce a quantitative yield of the salt. scribd.com
The reaction can be represented as: 2NH₃ (Ammonia) + (CH₃)₂SO₄ (Dimethyl Sulfate) → [CH₃NH₃]⁺[CH₃OSO₃]⁻ (Methylammonium Methyl Sulfate) + NH₃
This reaction highlights the importance of experimental conditions in directing the outcome of the methylation of ammonia.
Table 2: Comparison of Synthesis Routes and Isomeric Products
| Product | Synthesis Method | Key Conditions | Source |
| Ammonium Methyl Sulfate | Sulfamic Acid + Methanol | Reflux for several hours | youtube.comyoutube.com |
| Methylammonium Methyl Sulfate | Ammonia + Methyl Sulfate in Benzene | Pass dry ammonia gas; Keep cool with ice bath | sciencemadness.orgscribd.com |
| Isomeric Transformation | Ammonium Methyl Sulfate → Methylammonium Hydrogen Sulfate | Heating | sciencemadness.orgscribd.com |
Synthesis of Substituted Ammonium Methyl Sulfate Compounds (Related Chemical Class)
The general principle of reacting an amine with a methylating agent like dimethyl sulfate can be extended to produce a wide variety of substituted ammonium methyl sulfate compounds. sciencemadness.orgwikipedia.org These reactions, often referred to as quaternization, are fundamental in organic synthesis.
Several examples illustrate the breadth of this chemical class:
Tributylmethylammonium (B1194469) methyl sulfate is prepared by the slow, dropwise addition of tributylamine (B1682462) to a solution of dimethyl sulfate in an anhydrous solvent like toluene, with cooling maintained in an ice bath under a nitrogen atmosphere.
Tris(2-hydroxyethyl)methylammonium methyl sulfate is synthesized in a two-step process. First, methylamine is reacted with ethylene (B1197577) oxide to form the tertiary amine, tris(2-hydroxyethyl)methylamine. This intermediate is then quaternized with methyl sulfuric acid to yield the final product.
Dimethyl di(secondary C₁₀-C₂₃ alkyl) ammonium methyl sulfate , a compound used as a fabric softener, is formed by reacting the corresponding secondary amine with dimethyl sulfate. google.com Another method involves reacting molten tertiary amines with dimethyl sulfate in a solvent-free process, which is advantageous for economic and environmental reasons. google.com
Complex structures, such as sila-hexocyclium methyl sulfate , a silicon-containing antimuscarinic agent, have also been prepared through multi-step syntheses that include a final quaternization step with a methylating agent. researchgate.net
These syntheses show that by selecting the appropriate starting amine, a diverse range of substituted ammonium methyl sulfate salts can be prepared for various applications. sciencemadness.org
Quaternization of Amines with Dimethyl Sulfate
The quaternization of tertiary amines using dimethyl sulfate is a fundamental and widely employed method for synthesizing quaternary ammonium methyl sulfates. wikipedia.org This reaction, a type of Menshutkin reaction, involves the alkylation of an amine where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of dimethyl sulfate. rsc.org The process is known to proceed via an S_N2 mechanism. rsc.org
Dimethyl sulfate is a potent and cost-effective methylating agent favored in industrial applications for its high reactivity. wikipedia.orgatamanchemicals.com The reaction effectively converts tertiary amines into their corresponding quaternary ammonium salts. wikipedia.org This method can be used to produce a variety of compounds, including those with unequal alkyl chain lengths, which is particularly relevant for creating cationic surfactants. wikipedia.org For instance, a long-chain alkyldimethylamine can be reacted with dimethyl sulfate to produce a quaternary ammonium methyl sulfate. The reaction is versatile and can be applied to both aliphatic and aromatic amines, yielding the substituted ammonium methyl sulfates in nearly quantitative amounts, provided that significant heat generation is controlled. scribd.com
The general reaction is as follows: R₃N + (CH₃)₂SO₄ → [R₃NCH₃]⁺[CH₃SO₄]⁻
This process is crucial for producing various quaternary ammonium compounds used as surfactants, fabric softeners, and phase-transfer catalysts. wikipedia.orgevitachem.com
Table 1: Examples of Amine Quaternization with Dimethyl Sulfate
| Amine | Alkylating Agent | Product | Reference |
| Tertiary Amine (General) | Dimethyl Sulfate | Quaternary Ammonium Methyl Sulfate | wikipedia.orgwikipedia.org |
| Tributylamine | Dimethyl Sulfate | Tributylmethylammonium methyl sulfate | evitachem.com |
| N,N-dimethyl rosin (B192284) Amine D | Dimethyl Sulfate | N,N,N-trimethylammonium-N-rosinyl methyl sulfate ammonium | google.com |
| 3-(N,N-dimethylamino)-1,2-propanediol | Dimethyl Sulfate | Quaternized 3-(N,N-dimethylamino)-1,2-propanediol methyl sulfate | google.com |
| p-Toluidine (forms tertiary amine in situ) | Dimethyl Sulfate (in NaHCO₃ aq.) | N,N-Dimethyl-p-toluidine | wikipedia.org |
Derivatization of Specific Organic Precursors
Ammonium methyl sulfate and its derivatives can be synthesized from various specific organic precursors through targeted reactions. These methods allow for the creation of particular structures tailored for specific applications.
Another important derivative, methylammonium sulfate, can be synthesized by reacting sulfur(IV) oxide with aqueous methylamine. researchgate.net
In the synthesis of more complex derivatives, such as distearyl dimethyl ammonium methyl sulfate (DDAMS), the starting material can be distearyl alcohol. This process may involve several steps, including alcoholation, methylation, and a final quaternization reaction. chembk.com Alternatively, DDAMS can be used as a precursor itself. For example, it can undergo an ion exchange reaction with methanesulfonic acid or trifluoromethanesulfonic acid to yield the corresponding methanesulfonate (B1217627) or trifluoromethanesulfonate (B1224126) salts. prepchem.comprepchem.com
The synthesis of choline-O-sulfate, an important osmoprotectant, can be achieved by reacting choline (B1196258) chloride with sulfuric acid. pnas.org
Table 2: Synthesis from Specific Organic Precursors
| Precursor | Key Reagents | Product | Reference |
| Sulfamic acid | Methanol | Ammonium methyl sulfate | youtube.comyoutube.com |
| Methylamine (aqueous) | Sulfur(IV) oxide | Methylammonium sulfate | researchgate.net |
| Distearyl alcohol | Dimethyl methyl sulfate ammonium (conceptual) | Distearyl dimethyl ammonium methyl sulfate (DHTDMAC) | chembk.com |
| Distearyl dimethyl ammonium methyl sulfate (DDAMS) | Methanesulfonic acid | Distearyl Dimethyl Ammonium Methyl Sulfonate (DDAMES) | prepchem.com |
| Choline chloride | Sulfuric acid | Choline-O-sulfate | pnas.org |
Industrial Preparation Methods for Related Ammonium Methyl Sulfate Derivatives
On an industrial scale, the synthesis of ammonium methyl sulfate derivatives is optimized for yield, cost-effectiveness, and safety. The quaternization of tertiary amines with dimethyl sulfate is a cornerstone of industrial production, particularly for compounds used as fabric softeners and surfactants. wikipedia.orggoogle.com
A significant development in industrial synthesis is the implementation of solvent-free quaternization processes. google.comgoogle.com This method involves reacting a molten tertiary amine with dimethyl sulfate at elevated temperatures (e.g., 85-130 °C) under an inert atmosphere. google.com The exothermic nature of the reaction helps maintain the high temperature required to keep the final quaternary ammonium product in a molten state, facilitating handling and ensuring the reaction goes to completion. google.comgoogle.com This approach avoids the use of volatile organic solvents, which presents environmental and safety advantages. google.com It is crucial to leave a small amount of unreacted tertiary amine to ensure all of the highly toxic dimethyl sulfate is consumed. google.com
For commercially important products like distearyldimethylammonium methyl sulfate (often abbreviated as DHTDMAC or 2M2HT), the manufacturing process often starts from fatty acids derived from sources like tallow. chembk.comgoogleapis.com These fatty acids are converted to tertiary amines, which are then quaternized. The quaternization step is conducted in a liquid medium to manage the viscosity of the reactants and products. google.com While traditional solvents like isopropanol (B130326) have been used, modern processes may use non-volatile, non-toxic diluents such as natural oils (e.g., soya oil, coconut oil) or fatty acids (e.g., stearic acid). googleapis.com These diluents can remain in the final product, which is often sold as a solution or dispersion. googleapis.comgoogle.com
Table 3: Overview of Industrial Preparation Methods
| Method | Reactants | Key Conditions | Advantages | Reference |
| Solvent-Free Quaternization | Molten Tertiary Amine + Dimethyl Sulfate | High temperature (above product melting point), inert atmosphere | No solvent recovery needed, environmentally friendly | google.comgoogle.com |
| Quaternization in Diluent | Tertiary Amine + Dimethyl Sulfate | Liquid medium (e.g., fatty acids, natural oils), controlled temperature | Manages viscosity, diluent can be part of final formulation | googleapis.com |
| Fatty Amine Derivative Synthesis | Fatty Nitriles -> Amines -> Quaternization with Methyl Chloride/Sulfate | Hydrogenation followed by alkylation/quaternization | Utilizes common industrial feedstocks for surfactants | wikipedia.org |
| Eschweiler–Clarke reaction (for methylation) | Rosin Amine D + Formaldehyde + Formic Acid | Reflux, followed by quaternization | Creates dimethylated amine precursor for subsequent quaternization | google.com |
Chemical Reactivity and Transformation Mechanisms of Ammonium Methyl Sulfate
Reactions of Substituted Ammonium (B1175870) Methyl Sulfates (Related Chemical Class)
Substituted ammonium methyl sulfates, a class of compounds structurally related to ammonium methyl sulfate (B86663), exhibit diverse reactivity influenced by the nature of the substituents and the reaction conditions. Their chemical transformations are primarily characterized by displacement, acid-base interactions, and their utility as catalysts in synthetic organic chemistry.
Aminium Displacement Reactions on Sulfate Salts
A significant reaction pathway for ammonium sulfate and its substituted analogues involves the displacement of the ammonium or substituted ammonium cation by a more reactive amine. This process, known as an aminium displacement reaction, is particularly relevant in atmospheric chemistry and aerosol formation.
Studies on the heterogeneous reactions between gaseous alkylamines and solid ammonium sulfate have shown that alkylamines can displace ammonia (B1221849) from the salt. nih.govacs.orgresearchgate.net This is an exchange reaction where the aminium cation, formed from the alkylamine, replaces the ammonium cation in the crystal lattice, leading to the release of ammonia gas. nih.govacs.org The general form of this reaction with an alkylamine (R₃N) is:
(NH₄)₂SO₄(s) + 2 R₃N(g) ⇌ 2 R₃NH⁺(ads) + SO₄²⁻(ads) + 2 NH₃(g)
The efficiency of this displacement is dependent on the specific alkylamine used. Research using a low-pressure fast flow reactor has quantified the uptake of various methylamines on ammonium sulfate particles. nih.govacs.orgresearchgate.net The initial uptake coefficients (γ₀), which represent the initial probability of a gas molecule sticking to the surface and reacting, have been measured for several alkylamines. nih.govacs.orgresearchgate.net These findings indicate that the reaction rate tends to decrease as the number of methyl groups on the alkylamine increases. nih.govacs.orgresearchgate.net
This displacement reaction can significantly alter the physical properties of sulfate aerosols, potentially leading to a transition from a crystalline to an amorphous phase and enhancing their ability to absorb water. acs.org
Acid-Base Neutralization Reactions with Alkylamines
In contrast to the displacement reactions observed with ammonium sulfate, the interaction of alkylamines with ammonium bisulfate (NH₄HSO₄) proceeds through a different mechanism: acid-base neutralization. nih.govacs.orgresearchgate.net Ammonium bisulfate is an acidic salt, containing the bisulfate anion (HSO₄⁻), which can readily donate a proton.
When alkylamines, which are basic, react with ammonium bisulfate, a classic acid-base neutralization occurs. The amine accepts a proton from the bisulfate ion, forming an alkylaminium cation and a sulfate anion. nih.govacs.orgtandfonline.com This reaction is characterized by the irreversible loss of the alkylamine from the gas phase and, importantly, does not produce ammonia. nih.govacs.orgresearchgate.net The rate of this neutralization reaction is typically limited by the diffusion of the gaseous alkylamine to the surface of the ammonium bisulfate particle. nih.govacs.org
The reaction can be represented as:
NH₄HSO₄(s) + R₃N(g) → NH₄⁺(s) + R₃NH⁺(s) + SO₄²⁻(s)
This type of reaction is crucial in understanding the growth of atmospheric particles and how acidic sulfate aerosols are neutralized by amines in the atmosphere. nih.govacs.org The uptake of amines via this mechanism contributes to the alteration in the chemical composition of these particles. nih.gov
Catalytic Applications in Organic Synthesis
Certain substituted ammonium methyl sulfates and related quaternary ammonium salts serve as highly effective catalysts in various organic transformations, most notably as phase-transfer catalysts (PTCs). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.
The quaternary ammonium cation is key to this process. It can pair with a reactant anion in the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to be transported into the organic layer where it can react with the organic substrate.
Tributylmethylammonium (B1194469) methyl sulfate is a prominent example of such a catalyst. It is widely employed to improve the efficiency of nucleophilic substitution and alkylation reactions by shuttling nucleophiles across the phase boundary. Other related substituted ammonium salts and sulfonated ionic liquids have also been developed as green and reusable catalysts for a variety of synthetic applications. beilstein-journals.orgrsc.org These catalysts are often favored for their efficiency under mild conditions, ease of separation, and potential for recyclability, aligning with the principles of green chemistry. beilstein-journals.orgrsc.org
Spectroscopic and Structural Characterization of Ammonium Methyl Sulfate Compounds
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations within a compound.
The analysis of methylammonium (B1206745) sulfate (B86663) ((CH₃NH₃)₂SO₄) via IR spectroscopy reveals characteristic absorption bands that confirm the presence of both the methylammonium cation and the sulfate anion. onu.edu.uaresearchgate.net The IR spectrum shows distinct peaks corresponding to the stretching and bending vibrations of the N-H, C-H, and N-C bonds within the methylammonium cation, as well as vibrations associated with the sulfate group. onu.edu.ua
Key vibrational modes for the methylammonium cation include asymmetric and symmetric stretching of the NH₃⁺ group, which are indicative of its involvement in hydrogen bonding. acs.org For methylammonium sulfate, stretching vibrations ν(N–CH₃) are observed at 2879 and 2783 cm⁻¹, while scissoring vibrations δ(N–CH₃) appear at 1466 and 1424 cm⁻¹. onu.edu.ua The sulfate anion (SO₄²⁻) vibrations are also prominent. onu.edu.ua
Table 1: Selected IR Absorption Bands for Methylammonium Sulfate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 2879, 2783 | ν(N–CH₃) stretching | onu.edu.ua |
| 1466, 1424 | δ(N–CH₃) scissoring | onu.edu.ua |
| 1276, 1239 | Unassigned characteristic bands | onu.edu.ua |
In the broader context of related ammonium (B1175870) compounds, IR spectroscopy of ammonium sulfate ((NH₄)₂SO₄) shows characteristic bands for the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. researchgate.net The positions of the NH₃⁺ stretching vibrations can indicate significant hydrogen bonding between the cation and the surrounding anions. acs.org
Raman spectroscopy is a valuable technique for the molecular-level characterization of catalysts, including sulfonated materials. researchgate.netrsc.org It provides detailed information on the catalyst's structure, the presence of adsorbates, and reaction intermediates. rsc.org For sulfonated compounds, Raman spectroscopy can identify key vibrations characteristic of sulfonates and their corresponding acids. researchgate.net A significant advantage of this technique is its ability to analyze samples in their hydrated state. researchgate.net
In the specific case of ammonium sulfate, Raman spectroscopy has been used to study its vibrational modes as a function of temperature. researchgate.net These studies reveal characteristic vibrational bands for the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions. researchgate.net The totally symmetric stretching mode (ν₁) of the SO₄²⁻ ion is typically observed as a strong peak around 974-975 cm⁻¹. researchgate.netresearchgate.net The ammonium ion's vibrational modes are also clearly identifiable. researchgate.net Temperature-dependent studies show distinct changes in the Raman spectra that correspond to phase transitions, such as the paraelectric to ferroelectric transition in ammonium sulfate at 223.1 K. researchgate.net
Table 2: Characteristic Raman Bands for Ammonium Sulfate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3143 | NH₄⁺ vibrational mode | researchgate.net |
| 1700, 1445 | Contributions from H₂O and NH₄⁺ | researchgate.net |
| 1066 | ν₃ (antisymmetric stretch) SO₄²⁻ | researchgate.net |
| 974-975 | ν₁ (symmetric stretch) SO₄²⁻ | researchgate.netresearchgate.net |
| 612 | ν₄ (bending) SO₄²⁻ | researchgate.net |
Diffraction Studies
Diffraction methods are essential for determining the three-dimensional atomic arrangement in crystalline solids. X-ray and neutron diffraction provide complementary information for a complete structural elucidation.
X-ray diffraction (XRD) analysis of methylammonium sulfate, (CH₃NH₃)₂SO₄, has been performed to determine its crystal structure. onu.edu.uaresearchgate.net The study confirmed the compound's composition and revealed its crystallographic parameters. onu.edu.ua The structure is stabilized by an extensive network of N-H···O hydrogen bonds. onu.edu.uaresearchgate.net
For ammonium sulfate, XRD studies have established its crystal structure and have been used to investigate phase transitions. researchgate.net At room temperature, ammonium sulfate is in a paraelectric phase. aip.orgaip.org
Table 3: Crystallographic Data for Methylammonium Sulfate
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₂H₁₂N₂O₄S | onu.edu.ua |
| Crystal System | Monoclinic | onu.edu.ua |
| Space Group | P2₁/c | onu.edu.ua |
| a (Å) | 15.119(3) | onu.edu.ua |
| b (Å) | 5.823(1) | onu.edu.ua |
| c (Å) | 20.088(4) | onu.edu.ua |
| β (°) | 111.45(3) | onu.edu.ua |
| V (ų) | 1644.0(6) | onu.edu.ua |
While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly advantageous for accurately determining the positions of lighter atoms, especially hydrogen. aip.orgaip.org This capability is crucial for understanding the details of hydrogen bonding and the orientation of ammonium ions.
A three-dimensional neutron diffraction study was conducted on ammonium sulfate in both its room-temperature (paraelectric) and low-temperature (ferroelectric) phases. aip.orgaip.org This research provided precise locations for the hydrogen atoms, clarifying the nature of the structural changes that occur during the phase transition at 223 K. aip.orgaip.org The study showed that both phases are ordered and that the transition results in stronger hydrogen bonds in the ferroelectric phase due to a reorientation of the ammonium groups. aip.orgaip.org
The combination of X-ray and neutron diffraction data allows for a detailed analysis of the hydrogen bonding networks that stabilize these crystal structures.
In methylammonium sulfate, all hydrogen atoms of the ammonium groups participate in hydrogen bonds with the oxygen atoms of the sulfate ions, creating a three-dimensional network. onu.edu.ua Each ammonium group forms hydrogen bonds with three neighboring sulfate ions. onu.edu.ua
Table 4: Hydrogen Bond Geometry in Methylammonium Sulfate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Reference |
|---|---|---|---|---|---|
| N1-H1A···O5 | 0.89 | 1.94 | 2.809(3) | 166 | onu.edu.ua |
| N1-H1B···O7 | 0.89 | 1.96 | 2.825(3) | 164 | onu.edu.ua |
| N1-H1C···O1 | 0.89 | 2.02 | 2.894(3) | 168 | onu.edu.ua |
| N2-H2A···O6 | 0.89 | 1.91 | 2.784(3) | 167 | onu.edu.ua |
| N2-H2B···O8 | 0.89 | 1.97 | 2.846(3) | 168 | onu.edu.ua |
| N2-H2C···O2 | 0.89 | 2.02 | 2.880(3) | 162 | onu.edu.ua |
| N3-H3A···O1 | 0.89 | 1.92 | 2.798(3) | 168 | onu.edu.ua |
| N3-H3B···O3 | 0.89 | 2.01 | 2.871(3) | 162 | onu.edu.ua |
| N4-H4A···O2 | 0.89 | 1.92 | 2.793(3) | 167 | onu.edu.ua |
| N4-H4B···O4 | 0.89 | 1.99 | 2.860(3) | 166 | onu.edu.ua |
For ammonium sulfate, neutron diffraction revealed that in the room-temperature phase, only two hydrogen bonds have O···H distances less than 2.0 Å. aip.orgaip.org In the low-temperature ferroelectric phase, this number increases to six, and the mean O···H distance decreases by 0.1 Å, indicating a strengthening of the hydrogen bonds. aip.orgaip.org
Table 5: Unit Cell Parameters of Ammonium Sulfate from Neutron Diffraction
| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| Paraelectric | Room Temp. | Pnam | 7.782 | 10.636 | 5.993 | aip.org |
Table 6: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ammonium Methyl Sulfate | (NH₄)(CH₃SO₄) |
| Methylammonium Sulfate | (CH₃NH₃)₂SO₄ |
Mass Spectrometry (MS)
Mass spectrometry of ammonium methyl sulfate is not extensively documented in publicly available literature. However, based on the principles of mass spectrometry and analysis of related compounds, a theoretical fragmentation pattern can be proposed. Upon ionization in a mass spectrometer, the molecular ion [CH₃OSO₃NH₄]⁺˙ would be expected to be unstable.
The fragmentation of ammonium methyl sulfate in an aerosol mass spectrometer (AMS) can be challenging to definitively distinguish from related sulfur compounds. Organosulfur compounds, including methyl sulfates, often fragment into common inorganic sulfate ions and a non-sulfur-containing organic fraction. This can lead to an underestimation of the organosulfate and an overestimation of inorganic sulfate. researchgate.net
For comparison, the fragmentation of ammonium sulfate in AMS is used as a reference. It is characterized by the presence of specific ions such as SO₃⁺ (m/z = 79.96), HSO₃⁺ (m/z = 80.96), and H₂SO₄⁺ (m/z = 97.97), in addition to the common SO⁺ (m/z = 48) and SO₂⁺ (m/z = 64) fragments. researchgate.net The presence of organic ions and the absence of the SO₃⁺ ion can be indicative of hydroxymethanesulfonate (HMS), another related compound. researchgate.net
In the mass spectrum of ammonium methyl sulfate, one would anticipate observing fragments corresponding to the methylsulfate anion and the ammonium cation, as well as their subsequent fragmentation products. The major fragments would likely arise from the cleavage of the C-O and S-O bonds.
A plausible fragmentation pattern for ammonium methyl sulfate would include the following ions:
| Ion Fragment | Chemical Formula | m/z (mass-to-charge ratio) |
| Methylsulfonyl cation | [CH₃SO₂]⁺ | 79 |
| Methoxysulfonyl cation | [CH₃OSO₂]⁺ | 95 |
| Methylsulfate anion fragment | [CH₃OSO₃]⁻ | 111 |
| Ammonium cation | [NH₄]⁺ | 18 |
| Methyl cation | [CH₃]⁺ | 15 |
| Sulfite radical anion | [SO₃]⁻˙ | 80 |
| Sulfur dioxide cation | [SO₂]⁺ | 64 |
| Sulfur trioxide cation | [SO₃]⁺ | 80 |
Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for compounds formed with ammonium sulfate)
Ammonium methyl sulfate, as a simple aliphatic sulfate, does not possess chromophores that absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The absorption of UV-Vis light by molecules is typically associated with the presence of conjugated π-systems or certain functional groups with non-bonding electrons that can undergo n→π* or π→π* electronic transitions. Since ammonium methyl sulfate lacks such features, it is expected to be transparent in the UV-Vis range (approximately 200-800 nm).
While ammonium methyl sulfate itself does not absorb in the UV-Vis range, secondary organic aerosols (SOAs) formed from the atmospheric reactions of volatile organic compounds with ammonium sulfate can exhibit significant UV-Vis absorption. These SOAs are often referred to as "brown carbon" due to their light-absorbing properties.
The formation of light-absorbing compounds is influenced by environmental factors such as the presence of precursors like carbonyl compounds (e.g., glyoxal, methylglyoxal) and the pH of the aerosol. For instance, the reaction of methylglyoxal with ammonium sulfate has been shown to produce nitrogen-containing organic compounds that absorb light. The pH of the medium can influence the reaction pathways and the nature of the chromophores formed. An increase in pH from 2 to 9 has been reported to enhance the formation of pyrazine-based chromophores in aqueous mixtures of methylglyoxal and ammonium sulfate.
The absorption spectra of these secondary aerosols are typically broad and featureless, with absorption increasing towards shorter wavelengths in the UV region. This absorption can have implications for atmospheric chemistry and climate by altering the radiative balance of the atmosphere.
Computational and Theoretical Investigations of Ammonium Methyl Sulfate Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, bonding, and energetic properties of molecules and their interactions. Methods like Density Functional Theory (DFT) are particularly valuable for studying systems involving ammonium (B1175870) and sulfate (B86663) ions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the adsorption mechanisms and interactions of related compounds, such as quaternary ammonium salts and alkyl sulfates, on various surfaces.
For instance, DFT calculations have been used to simulate the adsorption of quaternary ammonium salt hydrophobic modifiers on α-quartz surfaces. These studies reveal that the adsorption energy is influenced by the length of the alkyl carbon chain, with electrostatic attraction playing a key role in the adsorption process. bibliotekanauki.pl Similarly, DFT has been employed to optimize the geometry and determine the structural and energetic parameters of various anionic surfactants, including sodium dodecyl sulfate and sodium dodecyl benzene sulfonate. aljest.net These calculations provide a rich database of information on the reactivity and potential interactions of these molecules. aljest.net
In the context of atmospheric chemistry, DFT has been used to study the interaction of amines with sulfuric acid. gdut.edu.cnnih.gov These studies are crucial for understanding new particle formation, where the reaction between amines and sulfuric acid can form ammonium salts. gdut.edu.cnnih.gov DFT calculations help in understanding the reaction mechanisms and the stability of the resulting clusters.
Table 1: Examples of DFT Applications in Related Systems
| System Studied | Key Findings from DFT Calculations | Reference |
|---|---|---|
| Quaternary ammonium salts on α-quartz | Adsorption energy increases with carbon chain length; electrostatic attraction is the primary adsorption mechanism. | bibliotekanauki.pl |
| Anionic surfactants (e.g., SDS) | Provided optimized geometries and energetic parameters, indicating high reactivity for electrophilic interactions. | aljest.net |
| Amine-Sulfuric Acid reactions on Kaolinite | Investigated heterogeneous reaction mechanisms and the role of water in promoting the formation of ammonium salts. | gdut.edu.cnnih.gov |
| Alkyl sulfate surfactant hydration | Optimized configurations of surfactant-water complexes to study hydration at the air-water interface. | researchgate.net |
The formation of new atmospheric particles often involves the clustering of molecules like sulfuric acid and amines. Quantum chemical methods are essential for determining the thermodynamics and kinetics of these clustering processes.
Theoretical simulations have been used to investigate the heterogeneous reaction mechanism of amines with sulfuric acid on mineral surfaces like kaolinite. gdut.edu.cnnih.gov These studies calculate the formation energy of mixed particles containing ammonium salts, revealing that the presence of water can significantly promote the reaction by reducing the energy barrier. gdut.edu.cnnih.gov
Furthermore, quantum chemistry has been applied to study the formation of molecular clusters from sulfuric acid and various amines, such as monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA). helsinki.fi These studies compare the enhancing potential of different amines in sulfuric acid-driven particle formation. The results indicate that DMA and TMA are highly efficient in forming stable clusters with sulfuric acid, and this process is less sensitive to ambient temperature and humidity compared to MMA. helsinki.fi The stability of these clusters is determined by calculating their formation free energies.
Research on ammonia-sulfuric acid clusters using ab initio methods has helped to estimate the NH₃:H₂SO₄ mole ratio in atmospheric clusters. researchgate.net The calculations of reaction energies and thermodynamics suggest that under typical atmospheric conditions, the ratio is likely around 1:2, and the formation of ammonium sulfate (2:1) clusters is unlikely. researchgate.net
Table 2: Calculated Energetic Properties of Related Cluster Formation
| Reactants | System/Conditions | Key Energetic Finding | Reference |
|---|---|---|---|
| Amines + Sulfuric Acid | On Kaolinite Surface | Water reduces the formation energy of mixing particles containing ammonium salt. | gdut.edu.cnnih.gov |
| Sulfuric Acid + Alkylamines (MMA, DMA, TMA) | Atmospheric Conditions | DMA and TMA form more stable clusters with sulfuric acid compared to MMA. | helsinki.fi |
| Sulfuric Acid + Ammonia (B1221849) | Atmospheric Conditions | NH₃:H₂SO₄ mole ratio in small clusters is estimated to be around 1:2 based on formation free energies. | researchgate.net |
Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to identify molecular structures and bonding environments.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the investigation of dynamic processes, intermolecular interactions, and the bulk properties of materials over time.
MD simulations have been extensively used to study the behavior of ammonium and sulfate ions in aqueous solutions and the interactions within surfactant systems. All-atom MD simulations have been performed to study the effects of different tetraalkylammonium counterions on dodecyl sulfate micelles. rsc.org These simulations provide detailed information on structural properties like micelle size, shape, and the interaction patterns between the ammonium cations and the sulfate anions. rsc.org
Simulations have also been employed to investigate the interaction of cationic quaternary ammonium surfactants with lipid bilayers, revealing significant alterations to the membrane structure due to these interactions. nih.gov In studies of aqueous solutions containing ammonium and sulfate ions, MD simulations have shown that sulfate ions are generally repelled from the air-water interface, which in turn affects the interfacial structure. acs.org These simulations provide insights into the distribution and orientation of ions and water molecules, which are governed by complex intermolecular forces.
Coarse-grained MD simulations have been used to investigate the self-assembly of ammonium surfactants into larger structures like micelles and vesicles. acs.org This approach allows for the simulation of larger systems over longer timescales to observe processes like surfactant aggregation. acs.org
Table 3: Intermolecular Interactions from MD Simulations of Related Systems
| System | Type of Interaction Investigated | Key Findings | Reference |
|---|---|---|---|
| Tetraalkylammonium and Dodecyl Sulfate Micelles | Cation-anion interaction and micelle structure | Specific interaction patterns between TAA⁺ and DS⁻ ions were identified; ion size affects micelle compactness. | rsc.org |
| Quaternary Ammonium Surfactants and DPPC Membranes | Surfactant-lipid interaction | Surfactants significantly alter bilayer structure, with behavior dependent on alkyl tail length. | nih.gov |
| Aqueous Ammonium and Sulfate Solutions | Ion distribution at the air-liquid interface | SO₄²⁻ ions are repelled from the surface, increasing the thickness of the interfacial region. | acs.org |
| Dodecyltrimethylammonium bromide (DTAB) | Surfactant self-assembly | Simulation of aggregation pathways leading to the formation of spherical and worm-like micelles. | acs.org |
The interface between different phases (e.g., gas-liquid or gas-solid) is a critical location for many atmospheric chemical reactions. MD simulations can model the dynamics of molecules at these interfaces to understand heterogeneous reaction mechanisms.
The reaction of atmospheric amines with sulfuric acid is a key step in aerosol formation and growth. acs.org While direct MD simulations of this specific reaction are complex, related simulations provide valuable context. For example, MD simulations have been used to assess the adsorption mechanisms of collectors like dodecylamine hydrochloride on mineral surfaces in aqueous solutions. nih.gov These simulations reveal details about interaction energies, molecular orientation, and the formation of hydrogen bonds and electrostatic interactions at the solid-liquid interface. nih.gov
Theoretical simulations combining quantum mechanics with molecular dynamics (ab initio MD) can also be used to study reaction pathways. For instance, first-principles MD simulations have been used to investigate the surface chemistry of ammonium sulfate particles exposed to other atmospheric compounds, revealing reaction pathways for the formation of nitrogen- and sulfur-containing organic compounds. acs.org These advanced simulation techniques provide a dynamic picture of bond breaking and formation during heterogeneous reactions.
Thermodynamic Stability Studies of Sulfate Clusters
Computational and theoretical investigations into the thermodynamic stability of ammonium methyl sulfate and related sulfate clusters are crucial for understanding their formation, persistence, and reactivity in various environments. These studies often involve the calculation of key thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), which collectively determine the spontaneity and equilibrium of cluster formation. While direct computational studies on the clustering of ammonium methyl sulfate are not extensively available in the peer-reviewed literature, valuable insights can be drawn from research on the thermodynamic properties of the bulk compound, its isomers, and closely related organosulfates.
Detailed Research Findings
Research into the thermodynamic properties of ammonium methyl sulfate has revealed its tendency to undergo isomeric transformation upon heating. A study by Emu Avrnonss Werner demonstrated that ammonium methyl sulfate isomerizes to methylammonium (B1206745) hydrogen sulfate when heated scribd.com. This transformation indicates that while ammonium methyl sulfate is stable at lower temperatures, its stability is temperature-dependent, with the isomeric form becoming more favorable at elevated temperatures. The extent of this isomeric change has been quantified at various temperatures, providing insight into the relative stability of the two isomers scribd.com.
Further understanding of the thermodynamic stability of related compounds comes from studies on ammonium methanesulfonate (B1217627) (NH4SO3CH3), a compound structurally similar to ammonium methyl sulfate. Research has provided detailed thermodynamic data for ammonium methanesulfonate, including its heat capacity, entropy, Gibbs energy, and enthalpy of formation in the solid state researchgate.net. These data for a closely related compound can serve as a valuable proxy for estimating the thermodynamic behavior of ammonium methyl sulfate.
In the broader context of atmospheric science, the stability of sulfate clusters, particularly those involving ammonium and bisulfate, has been a subject of significant research. Liquid drop models and equilibrium thermodynamics predict that in the presence of even small amounts of ammonia, sulfuric acid molecules are likely to be found in stable ammonium-bisulfate clusters nih.gov. These findings underscore the importance of ammonia in stabilizing sulfate aerosols, a principle that would likely extend to the formation and stability of clusters involving methyl sulfate.
Data Tables
The following tables present thermodynamic data for ammonium methyl sulfate's isomeric transformation and the standard thermodynamic properties of the related compound, ammonium methanesulfonate.
Table 1: Isomeric Transformation of Ammonium Methyl Sulphate to Methylammonium Hydrogen Sulphate at Various Temperatures scribd.com
| Temperature (°C) | Isomeric Change (%) |
|---|---|
| 110—120 | 7.0 |
| 135—145 | 9.4 |
| 160 | 11.3 |
| 180—185 | 14.3 |
| 200—205 | 25.8 |
| 220—230 | 46.3 |
| 240—250 | 63.4 |
| 250—260 | 85.9 |
| 275 | 97.2 |
Table 2: Standard Thermodynamic Properties of Ammonium Methanesulfonate (NH4SO3CH3) at 298.15 K researchgate.net
| Thermodynamic Property | Value |
|---|---|
| Standard Enthalpy of Formation (ΔfH°(s)) | -642.5 ± 2.1 kJ·mol⁻¹ |
| Standard Gibbs Free Energy of Formation (ΔfG°(s)) | -460.9 ± 2.2 kJ·mol⁻¹ |
| Standard Entropy (S°(s)) | 215.7 ± 0.4 J·K⁻¹·mol⁻¹ |
| Molar Heat Capacity (Cp,m°) | 162.9 ± 0.3 J·K⁻¹·mol⁻¹ |
Applications of Ammonium Methyl Sulfate and Its Derivatives in Research Contexts
Chemical Synthesis and Derivatization
Ammonium (B1175870) methyl sulfate (B86663) serves as a valuable reagent in the synthesis and modification of organic molecules.
Ammonium methyl sulfate is a recognized precursor for the preparation of methylamine (B109427). rsc.org The synthesis can be achieved through the reaction of methanol (B129727) with sulfamic acid, which yields ammonium methyl sulfate. youtube.com This product can then undergo an isomeric transformation when heated, converting ammonium methyl sulfate (NH₄MeSO₄) into methylammonium (B1206745) hydrogen sulfate (NH₃MeHSO₄). sciencemadness.orgscribd.com Further treatment of this intermediate allows for the generation of methylamine. One study noted that heating 20 grams of ammonium methyl sulfate under optimal conditions resulted in 8.9 grams of methylamine hydrochloride, which corresponds to an 85.6% yield based on complete isomerization. scribd.com
This transformation is part of a broader class of reactions where substituted ammonium methyl sulfates can rearrange to form substituted methylammonium bases, providing a simplified method for their preparation. scribd.com The general pathway involves the interaction of an amine with methyl sulfate, followed by a heat-induced isomeric change. scribd.com
Beyond its direct role in methylamine synthesis, ammonium methyl sulfate and related quaternary ammonium salts function as intermediates and reagents in other organic transformations. Quaternary ammonium salts, in general, are used as solid methylating agents for the N-methylation of amides and indoles. acs.org While traditional methylating agents like dimethyl sulfate can be highly toxic, these solid ammonium salts offer an alternative. acs.org
The synthesis of methylammonium sulfate has been characterized through the reaction of sulfur(IV) oxide with aqueous methylamine. researchgate.net This highlights the role of these compounds as stable, characterizable intermediates in synthetic pathways. The broader context of amine synthesis often involves displacement reactions where nitrogen nucleophiles react with compounds containing halide or sulfonate leaving groups, and ammonium salts are central to these processes. researchgate.net
Catalysis Research
The evaluation of catalytic activity is a crucial area of chemical research. While direct catalytic applications of ammonium methyl sulfate are not extensively documented, the study of related compounds like ammonium ferric sulfate provides insight into the potential roles of such salts in catalysis.
Ammonium ferric sulfate, also known as iron alum, is an inorganic compound used as a catalyst and in analytical chemistry. amarischemicalsolutions.comguidechem.com Research has demonstrated its effectiveness as a homogeneous acid catalyst for the esterification of lauric acid to produce methyl esters. researchgate.net In these studies, response surface methodology (RSM) is employed to optimize reaction conditions, such as reaction time, methanol-to-acid molar ratio, and catalyst loading, to maximize the conversion to the desired ester. researchgate.net
Furthermore, the thermal decomposition of other ammonium salts, such as ammonium sulfate, can be catalyzed by metal oxides like ferric oxide. researchgate.net Investigating the kinetics and mechanism of such catalyzed reactions helps in understanding the fundamental steps of catalysis, including the formation of intermediates like (NH₄)₃Fe(SO₄)₃ and NH₄Fe(SO₄)₂. researchgate.net These studies are essential for designing more efficient catalytic processes.
Table 1: Optimized Conditions for Catalytic Esterification using Ammonium Ferric Sulphate
| Parameter | Optimized Value |
|---|---|
| Reaction Time | Varies by study |
| Methanol to Lauric Acid Molar Ratio | Varies by study |
| Catalyst Loading | Varies by study |
Note: Specific values are determined experimentally for each catalytic system to achieve maximum product conversion.
Biochemical Research Methodologies
In biochemistry, ammonium salts are indispensable tools, particularly for the manipulation and purification of proteins.
The use of high concentrations of salt to precipitate proteins from a solution is a fundamental technique in biochemistry known as "salting out". nih.govwikipedia.orgumd.edulibretexts.org This method is widely used for protein purification and concentration. nih.govwikipedia.org
The underlying mechanism involves the competition for water molecules between the salt ions and the protein molecules. libretexts.orgabcam.com Proteins remain soluble in water due to a hydration layer of water molecules surrounding their surface. nih.govabcam.com When a salt like ammonium sulfate is added at high concentrations, its ions become extensively hydrated, reducing the amount of free water available to keep the proteins dissolved. umd.eduabcam.com This increases hydrophobic interactions between the protein molecules, causing them to aggregate and precipitate out of the solution. nih.govwikipedia.org
Ammonium sulfate is the most commonly used salt for this purpose due to several advantageous properties:
High Solubility: It can create solutions of very high ionic strength, which is necessary for effective precipitation. wikipedia.orgumd.edugbiosciences.com
Protein Stabilization: It is effective at precipitating proteins while generally preserving their native structure and biological activity. nih.govwikipedia.org
Position in the Hofmeister Series: The ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are ranked highly in the Hofmeister series for their ability to precipitate proteins. wikipedia.orgwikipedia.orgacs.orgrsc.org The Hofmeister series is an empirical ranking of ions based on their ability to affect the solubility of proteins. wikipedia.orgaip.org Ions that are good at salting out are known as "kosmotropes". rsc.org
The process is selective because different proteins precipitate at different concentrations of ammonium sulfate, allowing for fractional precipitation to separate proteins from a mixture. wikipedia.orgumd.edugbiosciences.com
Table 2: The Hofmeister Series (Partial)
| Cations (Salting-in → Salting-out) | Anions (Salting-out → Salting-in) |
|---|---|
| Ca²⁺ > Mg²⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺ | SO₄²⁻ > HPO₄²⁻ > Acetate⁻ > Cl⁻ > NO₃⁻ > I⁻ |
This series ranks ions by their general effectiveness in precipitating proteins. Ions at the beginning of the anion series and the end of the cation series are most effective at salting out. libretexts.orgacs.orglsbu.ac.uk
Crystallization of Biological Macromolecules
The crystallization of proteins, nucleic acids, and other large biological complexes is a critical step for determining their three-dimensional structures using X-ray diffraction. nih.gov This process relies on creating a supersaturated solution from which an ordered crystal lattice can form. researchgate.net The choice of precipitating agent is a key variable in this empirical process. nih.govxray.cz
While ammonium sulfate is one of the most traditional and successful salts used for macromolecule crystallization, research has also extended to its derivatives and other related compounds to explore new crystallization conditions. nih.govnih.govresearchgate.net Alkylaminium sulfates, which include compounds like mono-, di-, and tri-methylaminium sulfate, are derivatives that have been studied, primarily in the context of their physicochemical properties in aerosols, but their systematic application as precipitants in macromolecule crystallization is not extensively documented. copernicus.org
Ionic liquids, which are salts that are liquid at low temperatures, have also been investigated as co-solvents and crystallizing agents for proteins. nih.gov Some of these ionic liquids utilize the methylsulfate anion. nih.govacs.org For instance, tributyl(methyl)phosphonium methylsulfate has been studied for its effect on polymer crystallization. acs.org The rationale for exploring such variations is that different ions can have specific interactions with protein molecules, influencing solubility and promoting the formation of crystal contacts in ways distinct from common salts like ammonium sulfate. nih.gov While specific studies detailing the use of pure ammonium methyl sulfate as a primary precipitant for biological macromolecules are not prominent in the literature, the investigation of related methylsulfate salts and ionic liquids points to a continued effort to expand the chemical space for successful protein crystallization. nih.govgoogle.comresearchgate.net
Environmental Chemistry Studies
Atmospheric Aerosol Chemistry
Ammonium methyl sulfate is part of a class of compounds known as organosulfates, which are significant contributors to the organic and sulfur content of atmospheric aerosols. acs.orgnih.gov The methylsulfate anion (CH₃SO₄⁻) is found in atmospheric particles and its chemistry is crucial for understanding aerosol properties and evolution. acs.orgcopernicus.org Alkylaminium sulfates, formed from the neutralization reaction between short-chained amines and sulfuric acid, have been detected in atmospheric aerosol particles and are chemically related to ammonium methyl sulfate. copernicus.org
The chemical transformation of organosulfates within aerosols is a key area of study. The heterogeneous oxidation of methylsulfate by hydroxyl radicals (•OH) is a significant atmospheric fate. copernicus.orgresearchgate.net This process can convert organic sulfur back into inorganic sulfate, thereby influencing the physicochemical properties of the aerosol particles. nih.gov For example, the heterogeneous oxidation of 2-methyltetrol sulfate (2-MTS) aerosols, which also contain methylsulfate as a component of the standard, results in the formation of inorganic sulfate (SO₄²⁻). acs.orgnih.gov This transformation is important as it alters the aerosol's composition and can lead to a loss of aerosol mass if volatile, non-sulfated products are formed and evaporate into the gas phase. acs.orgnih.gov
Studies on short-chained alkylaminium sulfates, such as mono-, di-, and tri-methylaminium sulfate, have determined their hygroscopic properties, which dictate how particles interact with atmospheric water vapor. copernicus.org These properties are fundamental to understanding how such particles contribute to cloud droplet formation. copernicus.org
| Compound Studied | Key Research Finding | Atmospheric Implication |
| Methylsulfate | Undergoes heterogeneous oxidation by •OH radicals to form inorganic sulfate and formaldehyde. copernicus.orgresearchgate.net | Contributes to the cycling of sulfur from organic to inorganic forms within aerosols. nih.gov |
| 2-Methyltetrol Sulfate (containing methylsulfate) | Heterogeneous •OH oxidation leads to high yields (0.48 to 0.68) of inorganic sulfate. acs.orgnih.gov | Alters aerosol mass and composition, potentially impacting particle size and reactivity. acs.org |
| Methylaminium Sulfates (Mono-, Di-, Tri-) | Hygroscopic properties (water uptake) have been characterized. copernicus.org | Influences the ability of aerosol particles to act as cloud condensation nuclei. copernicus.org |
This table presents data derived from research on methylsulfate and related compounds in atmospheric aerosol chemistry contexts.
Formation and Transformation of Atmospheric Particles
The chemistry of ammonium methyl sulfate and related organosulfates is integral to the formation and transformation of atmospheric particles, particularly secondary organic aerosol (SOA). acs.orgcopernicus.org SOA is formed when volatile organic compounds are oxidized in the atmosphere to produce low-volatility products that condense into the particle phase. copernicus.org
The formation of organosulfates like methylsulfate is a pathway for incorporating sulfur into organic aerosol particles. acs.orgcopernicus.org One major precursor is dimethyl sulfide (DMS), a biological sulfur compound emitted from the oceans. wikipedia.org In the marine atmosphere, DMS is oxidized to various products, including sulfuric acid, which can then react to form sulfate particles. wikipedia.org The reactions of atmospheric aldehydes with amines and ammonium sulfate can also lead to the formation of SOA. science.gov
The transformation of particles containing methylsulfate significantly impacts the lifecycle of atmospheric aerosols. The oxidation of methylsulfate contributes to the chemical aging of aerosols. copernicus.org As shown in laboratory studies, the reaction of methylsulfate with hydroxyl radicals leads to the fragmentation of the organic portion and the production of inorganic sulfate. copernicus.orgresearchgate.net This process can lead to a decrease in the organic mass fraction of an aerosol particle and an increase in its inorganic sulfate content. acs.orgnih.gov This chemical evolution affects the particle's physical properties, such as its size, hygroscopicity, and optical properties. copernicus.org The conversion of organic sulfur to inorganic sulfate can increase a particle's ability to act as a cloud condensation nucleus, thereby influencing cloud formation and climate. copernicus.orgwikipedia.org
| Transformation Process | Reactant(s) | Key Product(s) | Significance in Particle Transformation |
| Heterogeneous Oxidation | Methylsulfate, Hydroxyl Radical (•OH) | Inorganic Sulfate, Formaldehyde, Sulfuric Acid copernicus.orgresearchgate.net | Chemical aging of aerosols; conversion of organic mass to inorganic mass. acs.orgnih.gov |
| Neutralization Reaction | Short-chain amines, Sulfuric Acid | Alkylaminium Sulfates (e.g., Methylaminium Sulfate) copernicus.org | Formation of new particles and contribution to the growth of existing particles. copernicus.org |
| DMS Oxidation Pathway | Dimethyl Sulfide (DMS), Atmospheric Oxidants | Sulfuric Acid, among others wikipedia.org | A major natural source for the formation of new sulfate particles in the marine atmosphere. wikipedia.org |
This table summarizes key processes involving methylsulfate and its precursors in the formation and transformation of atmospheric particles.
Advanced Research Directions and Future Prospects for Ammonium Methyl Sulfate
Development of Novel Synthetic Routes with Enhanced Efficiency
Traditional synthesis of ammonium (B1175870) methyl sulfate (B86663) often involves the reaction of sulfamic acid with methanol (B129727) or the neutralization of methyl sulfuric acid with an ammonium salt. sciencemadness.org While effective, these methods can be time-consuming and may not be the most efficient in terms of energy and resource utilization. Future research is geared towards developing more sustainable and efficient synthetic strategies.
One promising avenue is the application of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to comparable or even better yields than conventional heating methods for the synthesis of various quaternary ammonium salts. nih.govresearchgate.net The solvent-free conditions often achievable with microwave synthesis also contribute to a greener chemical process. nih.govresearchgate.net
Another area of exploration is the use of flow chemistry . Continuous flow reactors offer several advantages over batch processes, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for straightforward automation and scalability. ulisboa.pt The development of a continuous flow process for the synthesis of ammonium methyl sulfate could lead to higher throughput and more consistent product quality.
Furthermore, the exploration of alternative, more environmentally benign methylating agents is a key research focus. While dimethyl sulfate is a common reagent, its toxicity is a significant drawback. wikipedia.orgliv.ac.uk Research into greener alternatives, such as dimethyl carbonate , for the synthesis of quaternary ammonium salts is ongoing and could be adapted for the production of ammonium methyl sulfate. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Ammonium Methyl Sulfate
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions, potentially higher yields. nih.govresearchgate.net | Optimization of microwave parameters (power, temperature, time) for ammonium methyl sulfate synthesis. |
| Flow Chemistry | Enhanced safety, scalability, and process control. ulisboa.pt | Design and optimization of continuous flow reactors for the synthesis of ammonium methyl sulfate. |
| Green Methylating Agents | Reduced toxicity and environmental impact. liv.ac.ukresearchgate.net | Investigation of dimethyl carbonate and other sustainable reagents for the methylation step. |
In-depth Mechanistic Studies of Isomeric and Decomposition Pathways
Ammonium methyl sulfate is known to undergo a thermal isomeric transformation to methylammonium (B1206745) hydrogen sulfate. scribd.com Early studies proposed a dissociative mechanism for this rearrangement. scribd.com However, a more detailed, quantitative understanding of the reaction mechanism is still needed. Future research will likely employ advanced computational methods to elucidate the intricate details of this process.
Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the isomerization reaction, identifying the transition state structures and calculating the activation energies for different proposed pathways. This would provide a more definitive understanding of whether the reaction proceeds through a concerted or a stepwise mechanism. Analysis of the transition state geometries can reveal the key atomic motions involved in the methyl group transfer. researchgate.netresearchgate.net
The decomposition of ammonium methyl sulfate, particularly at higher temperatures, is another area ripe for in-depth investigation. While the formation of byproducts has been observed, a comprehensive understanding of the decomposition network is lacking. sciencemadness.org Kinetic studies on the degradation of related trialkylammonium salts have shown that the decomposition can proceed via an SN2 pathway, which could serve as a model for understanding the breakdown of ammonium methyl sulfate. nih.govrsc.org Combining experimental techniques with computational modeling can help to identify the various decomposition products and the reaction pathways leading to their formation.
Application of Advanced Spectroscopic Techniques for Real-time Analysis
To gain a deeper understanding of the synthesis, isomerization, and decomposition of ammonium methyl sulfate, real-time monitoring of these processes is crucial. Advanced spectroscopic techniques that allow for in-situ and operando measurements are becoming increasingly important in chemical research.
Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, can provide invaluable insights. wikipedia.orgchimia.chethz.ch For instance, in-situ Raman spectroscopy has been successfully used to monitor the solid-state synthesis of other ammonium salts, allowing for the identification of intermediates and the determination of reaction kinetics. nih.gov Similarly, operando Fourier-transform infrared (FTIR) spectroscopy can be employed to track the changes in vibrational modes associated with the functional groups of ammonium methyl sulfate during its thermal rearrangement, providing real-time information on the conversion process. scispace.com
The coupling of these spectroscopic techniques with other analytical methods, such as mass spectrometry in a thermogravimetric analyzer (TG-MS), can provide a comprehensive picture of the evolved gases during decomposition, helping to elucidate the complex reaction network. researchgate.net
Table 2: Advanced Spectroscopic Techniques for the Study of Ammonium Methyl Sulfate
| Technique | Application | Information Gained |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time monitoring of synthesis and isomerization. nih.govmdpi.com | Identification of reactants, products, and intermediates; reaction kinetics. |
| Operando FTIR Spectroscopy | Studying the mechanism of thermal rearrangement under reaction conditions. scispace.com | Changes in chemical bonding and functional groups over time. |
| Thermogravimetric Analysis-Mass Spectrometry (TG-MS) | Analysis of decomposition products. researchgate.net | Identification of evolved gases and determination of decomposition temperatures. |
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, and its application to ammonium methyl sulfate is a promising area for future research. Multiscale modeling , which combines different levels of theory to study complex systems, can provide a holistic understanding of the behavior of this compound. mdpi.comnih.gov
At the most fundamental level, quantum mechanics (QM) methods can be used to accurately calculate the electronic structure, geometry, and vibrational frequencies of ammonium methyl sulfate. This information is crucial for interpreting spectroscopic data and for understanding the intrinsic reactivity of the molecule.
For larger systems, such as ammonium methyl sulfate in solution or interacting with a surface, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach can be employed. nih.gov In this method, the reactive center is treated with a high level of QM theory, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. This allows for the study of solvent effects on reaction mechanisms and the simulation of the behavior of ammonium methyl sulfate in more realistic environments.
Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models can be a valuable tool for predicting the physical and chemical properties of a range of related ammonium salts. nih.gov By establishing a correlation between molecular descriptors and experimental data, these models can be used to screen for new compounds with desired properties, accelerating the discovery of new applications. Predictive models for the formation and decomposition of ammonium salts are also being developed to understand their role in atmospheric chemistry and industrial processes. diva-portal.orgresearchgate.net
Exploration of New Chemical Reactivity in Diverse Environments
While the primary application of ammonium methyl sulfate is in chemical synthesis, there is potential for its use in other areas of chemistry. Future research could focus on exploring its reactivity in a variety of chemical environments and for novel applications.
One area of interest is its potential use as a methylating agent . Quaternary ammonium salts, in general, have been investigated as solid, easy-to-handle methylating agents for a variety of substrates. nih.govacs.orgeurekaselect.com Investigating the scope and limitations of ammonium methyl sulfate in this capacity could lead to new synthetic methodologies.
The use of quaternary ammonium salts as phase-transfer catalysts (PTCs) is well-established. phasetransfercatalysis.comwikipedia.org These catalysts facilitate the reaction between reactants in immiscible phases, often leading to faster reaction rates and milder reaction conditions. The potential of ammonium methyl sulfate or its derivatives to act as PTCs in various organic transformations is an area that warrants further investigation.
Exploring the reactivity of ammonium methyl sulfate in unconventional solvents , such as ionic liquids or deep eutectic solvents, could also open up new avenues for its application. These solvent systems can offer unique reactivity and selectivity compared to traditional organic solvents and could enable new transformations involving ammonium methyl sulfate. The interaction of quaternary ammonium salts with different anions and in different solvent environments can significantly affect their stability and reactivity.
Table 3: Potential Future Applications of Ammonium Methyl Sulfate
| Application Area | Description | Research Direction |
|---|---|---|
| Methylating Agent | Transfer of a methyl group to various nucleophiles. nih.govacs.org | Exploring the scope of substrates that can be methylated and optimizing reaction conditions. |
| Phase-Transfer Catalyst | Facilitating reactions between reactants in different phases. phasetransfercatalysis.comwikipedia.org | Evaluating its catalytic activity in a range of phase-transfer-catalyzed reactions. |
| Reactions in Unconventional Solvents | Utilizing ionic liquids or deep eutectic solvents to modify reactivity and selectivity. | Studying the stability and reactivity of ammonium methyl sulfate in these novel solvent systems. |
Q & A
Basic: What laboratory methods are recommended for determining the purity of ammonium sulfate?
Methodological Answer:
Ammonium sulfate purity can be quantified via acid-base titration (USP method):
- Dissolve ~1 g of sample in 50 mL water.
- Add 1N NaOH to liberate NH₃, boil to remove it, and cool.
- Back-titrate excess NaOH with 1N H₂SO₄ using bromophenol blue as an indicator.
- Calculate purity based on titration equivalence .
Quality Standards : USP requires ≥99.0% purity, with limits on insoluble residues (≤0.005%), phosphates (≤5 ppm), and iron (≤5 ppm) .
Advanced: How can researchers optimize ammonium sulfate fractionation for protein purification?
Methodological Answer:
- Use stepwise precipitation : Gradually increase ammonium sulfate saturation (e.g., 20%–80%) to isolate target proteins.
- Validate via SDS-PAGE : Compare protein bands across fractions (e.g., 60%–80% saturation often yields maximal activity, as shown for hemolytic toxins) .
- Monitor pH (6–7) and temperature (4°C) to prevent denaturation .
Basic: How to prepare ammonium sulfate solutions with precise molality for experimental workflows?
Methodological Answer:
- Use molality (mol/kg) for temperature-independent reproducibility:
- Validate concentration via gravimetry or conductivity measurements.
- Reference solubility curves (e.g., 1.77 g/cm³ density at 25°C) to avoid supersaturation .
Advanced: How does ammonium sulfate affect the thermal stability of nitrate-based systems?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) paired with mass spectrometry :
- NH₄NO₃-(NH₄)₂SO₄ mixtures show enhanced stability (decomposition onset at 240°C vs. 210°C for pure NH₄NO₃).
- SO₄²⁻ ions stabilize NH₄⁺, delaying volatilization.
- Contrast with Mn/Fe sulfates, which catalyze decomposition .
Basic: What safety protocols are critical when handling ammonium sulfate in laboratory settings?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (pH 5–6 in solution) .
- Ventilation : Required to prevent inhalation of dust particles.
- First Aid : Rinse exposed areas with water; seek medical evaluation for ingestion .
Advanced: How to design factorial experiments assessing ammonium sulfate’s role in soil mercury methylation?
Methodological Answer:
- Use a 3×2×2 factorial design :
- Variables: Nitrogen source (NO₃⁻, NH₄⁺, control), PO₄³⁻ (added/not), salinity (0/2.5 ppt).
- Flood soil cores with (NH₄)₂SO₄ solutions (50 mg N/L).
- Measure MeHg via GC-MS and redox potential daily to correlate sulfate reduction with methylation rates .
Basic: What analytical techniques detect sulfate ion impurities in ammonium sulfate samples?
Methodological Answer:
- Turbidimetry : Add BaCl₂ to precipitate SO₄²⁻ as BaSO₄; measure turbidity at 420 nm.
- Ion Chromatography : Calibrate with Na₂SO₄ standards for quantification .
Advanced: How to evaluate ammonium sulfate’s catalytic effects in decomposition reactions?
Methodological Answer:
- Perform isothermal calorimetry : Compare activation energy (Eₐ) of NH₄NO₃ decomposition with/without (NH₄)₂SO₄.
- Mechanistic Insight : SO₄²⁻ stabilizes intermediates, reducing Eₐ by 15–20 kJ/mol in mixed systems .
Key Contradictions & Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
